molecular formula C9H9NO5 B1622764 2-(4-Methoxy-3-nitrophenyl)acetic acid CAS No. 63304-80-3

2-(4-Methoxy-3-nitrophenyl)acetic acid

Cat. No.: B1622764
CAS No.: 63304-80-3
M. Wt: 211.17 g/mol
InChI Key: GYXAPUUDUHBTSB-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-nitrophenyl)acetic acid (CAS 63304-80-3) is a high-purity nitroaromatic compound supplied for research and development purposes. This chemical serves as a versatile synthetic intermediate, particularly in the exploration of novel pharmaceutical compounds and complex organic molecules. Its molecular formula is C9H9NO5, and it has a molecular weight of 211.17 g/mol . Researchers value this compound for its structured benzene ring functionalized with both methoxy and nitro groups, which allows for selective chemical transformations. The nitro group can be readily reduced to an amine, making it a key precursor for generating aniline derivatives and other nitrogen-containing heterocycles vital in medicinal chemistry . The acetic acid side chain further enhances its utility, facilitating conjugation or serving as a handle for further derivatization. This product is offered with a minimum purity of 95% and must be stored sealed in a dry environment, ideally between 2-8°C, to maintain stability . As a standard safety precaution, it is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. It must be handled by technically qualified individuals in accordance with all applicable laboratory safety procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxy-3-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-15-8-3-2-6(5-9(11)12)4-7(8)10(13)14/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXAPUUDUHBTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402012
Record name 2-(4-methoxy-3-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63304-80-3
Record name 2-(4-methoxy-3-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 4 Methoxy 3 Nitrophenyl Acetic Acid and Its Derivatives

Direct Synthesis Approaches

Direct approaches to synthesizing the target molecule often involve introducing the key functional groups onto a pre-existing phenylacetic acid framework.

Nitration of 2-(4-Methoxyphenyl)acetic Acid Precursors

The direct nitration of 2-(4-methoxyphenyl)acetic acid is a primary route to obtain 2-(4-methoxy-3-nitrophenyl)acetic acid. In this electrophilic aromatic substitution reaction, the starting material, 2-(4-methoxyphenyl)acetic acid, possesses two substituents on the benzene (B151609) ring: a methoxy (B1213986) group (-OCH₃) at position 4 and an acetic acid moiety (-CH₂COOH) at position 1. The methoxy group is a strongly activating, ortho-para directing group, while the acetic acid side chain is a weakly deactivating group.

The reaction typically employs a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, which generates the electrophilic nitronium ion (NO₂⁺). stmarys-ca.edu Due to the directing effect of the powerful methoxy group, the nitration occurs predominantly at the position ortho to it (position 3), which is also meta to the acetic acid group, yielding the desired product.

A general procedure involves the careful addition of the nitrating mixture to a solution of the 2-(4-methoxyphenyl)acetic acid precursor at controlled temperatures to manage the exothermic nature of the reaction. stmarys-ca.edugoogle.com For instance, a method for a similar compound, 2-methyl-3-nitrophenylacetic acid, involves dissolving the starting acid in a solvent like dichloromethane, adding acetic anhydride, and then slowly adding concentrated nitric acid at a temperature between -10°C and 10°C. google.com This controlled approach helps to prevent over-nitration or side reactions. stmarys-ca.edu

Table 1: Representative Conditions for Nitration of Phenylacetic Acid Analogs

Starting Material Nitrating Agent Solvent Temperature Yield Reference
2-Methylphenylacetic acid 98% Nitric Acid / Acetic Anhydride Dichloromethane 0-5 °C ~61% google.com

Substitution Reactions on Halogenated Nitrophenylacetic Acids

This strategy involves nucleophilic aromatic substitution (SNAr) on a phenylacetic acid derivative that is already nitrated and contains a halogen atom at an activated position. youtube.commasterorganicchemistry.com A suitable precursor for this route would be a compound like 2-(4-halo-3-nitrophenyl)acetic acid (where halo = F, Cl). The nitro group at position 3 strongly activates the halogen at position 4 towards nucleophilic attack.

The reaction proceeds by treating the halogenated nitrophenylacetic acid with a source of methoxide (B1231860) ions, such as sodium methoxide in methanol. The methoxide ion acts as the nucleophile, displacing the halide ion to form the 4-methoxy product. youtube.commasterorganicchemistry.com The success of this reaction relies on the electron-withdrawing nature of the nitro group, which stabilizes the intermediate Meisenheimer complex formed during the substitution process.

A related synthetic method describes the synthesis of 2-nitro-4-substituted phenylacetic acids starting from 4-substituted halobenzenes. google.com The process involves nitration, followed by substitution with a cyanoacetate, and then hydrolysis, highlighting the utility of substitution reactions in building these structures. google.com

Indirect Synthetic Pathways and Precursors

Indirect methods construct the this compound molecule through a series of steps, often involving the formation and subsequent modification of key intermediates.

Esterification and Hydrolysis Routes for Carboxylic Acid Formation

Carboxylic acids can be temporarily converted to esters to facilitate purification, protect the acid functionality during other reaction steps, or improve solubility. organic-chemistry.org This indirect route involves first synthesizing an ester of this compound, followed by hydrolysis to yield the final carboxylic acid.

The esterification can be achieved through various methods, such as the Fischer esterification, where the carboxylic acid is refluxed with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst like sulfuric acid. organic-chemistry.orgasianpubs.org Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to form the ester under milder conditions. libretexts.org

Once the ester, for example, ethyl 2-(4-methoxy-3-nitrophenyl)acetate, is synthesized and purified, the carboxylic acid is regenerated through hydrolysis. asianpubs.org This can be done under acidic or basic conditions. google.com Alkaline hydrolysis, using a base like sodium hydroxide (B78521), initially forms the carboxylate salt, which is then acidified with a strong acid (e.g., HCl) to liberate the free carboxylic acid. libretexts.org

Table 2: Example of Esterification and Hydrolysis Sequence for a Related Compound

Step Reactants Reagents/Conditions Product Reference
Esterification p-Nitrophenylacetic acid, Absolute ethanol Conc. Sulfuric Acid, Reflux Ethyl p-nitrophenylacetate asianpubs.org

Hydrolysis of Nitrophenylacetonitrile Intermediates

A common and effective pathway to phenylacetic acids is through the hydrolysis of the corresponding phenylacetonitriles (benzyl cyanides). libretexts.orgorgsyn.org This route to this compound starts with the synthesis of the intermediate, 4-methoxy-3-nitrobenzyl cyanide.

The synthesis of this nitrile intermediate can be accomplished by the nitration of 4-methoxybenzyl cyanide or by the cyanation of 4-methoxy-3-nitrobenzyl halide. The subsequent hydrolysis of the nitrile group (-C≡N) to a carboxylic acid group (-COOH) is a key step. This transformation can be carried out using either acidic or basic conditions. libretexts.org

Acid hydrolysis involves heating the nitrile under reflux with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid. orgsyn.orgresearchgate.net Alkaline hydrolysis involves refluxing the nitrile with an aqueous base, like sodium hydroxide solution. libretexts.orgchemicalbook.com This initially produces the sodium salt of the carboxylic acid and ammonia; subsequent acidification of the reaction mixture yields the desired this compound. libretexts.org For example, p-nitrophenylacetic acid can be prepared in high yield (92-95%) by hydrolyzing p-nitrobenzyl cyanide with a mixture of sulfuric acid and water under reflux. orgsyn.org

Asymmetric Hydrogenation for Optically Active Derivatives

The development of optically active compounds is crucial, particularly in the pharmaceutical industry. nih.gov Asymmetric hydrogenation provides a powerful method for producing chiral molecules with high enantioselectivity. bohrium.comacs.org This approach is used to synthesize optically active derivatives related to this compound, such as chiral α-amino acids.

The strategy involves the hydrogenation of a prochiral olefin, typically an enamide, using a transition metal catalyst complexed with a chiral ligand. nih.govresearchgate.net Enamides are attractive substrates as they are stable and the N-acyl group on the resulting chiral amine can be easily removed if necessary. nih.gov Catalysts are often based on rhodium, ruthenium, or iridium, with chiral phosphine (B1218219) ligands (e.g., BINAP derivatives) being widely used. bohrium.comresearchgate.net

For instance, the asymmetric hydrogenation of an enamide precursor derived from a ketone could lead to a chiral N-acyl amine. This amine is a direct precursor to an optically active α-amino acid derivative of this compound. The high efficiency and atom economy of this method make it a highly sustainable and "green" strategy for accessing enantiomerically enriched amines and their derivatives. nih.gov

Table 3: Catalytic Systems for Asymmetric Hydrogenation

Catalyst Type Substrate Type Key Features Reference
Ir/(S,S)-f-Binaphane N-alkyl imines Provides chiral amines, precursors to amino acids, with up to 90% ee. nih.govacs.org
Chiral Phosphoric Acids Enamides Organocatalytic approach using a Hantzsch ester as the reducing agent. nih.gov

Iodide-Catalyzed Reductions of Mandelic Acid Derivatives

A convenient and scalable route to phenylacetic acids involves the reduction of the α-hydroxyl group of the corresponding mandelic acid precursors. nih.gov A notable method employs an iodide-catalyzed reduction, which relies on the in situ generation of hydroiodic acid (HI) from a catalytic source of iodide, such as sodium iodide (NaI). This approach avoids the need to handle highly corrosive and hazardous concentrated HI solutions directly.

The reaction typically uses phosphorous acid (H₃PO₃) as the stoichiometric reductant in combination with a catalytic amount of NaI. rsc.org This system has proven effective for converting a wide range of mandelic acid derivatives to their respective phenylacetic acids, tolerating various functional groups on the aromatic ring. The process is considered a cost-effective and environmentally conscious alternative to methods requiring expensive heavy metal catalysts. nih.gov For the synthesis of this compound, the precursor would be 2-hydroxy-2-(4-methoxy-3-nitrophenyl)acetic acid. The α-hydroxyl group of this mandelic acid derivative would be reduced to a hydrogen atom to yield the target compound. The reaction has been successfully scaled to multi-kilogram production for other phenylacetic acids, demonstrating its industrial applicability. nih.gov

Table 1: General Conditions for Iodide-Catalyzed Reduction of Mandelic Acids

ParameterConditionPurpose / Comment
Substrate Mandelic Acid Derivativee.g., 2-hydroxy-2-(4-methoxy-3-nitrophenyl)acetic acid
Catalyst Sodium Iodide (NaI)Typically 10 mol%, generates HI in situ.
Reductant Phosphorous Acid (H₃PO₃)Stoichiometric reducing agent. rsc.org
Acid Methanesulfonic Acid (MSA) or HClOptimal Brønsted acids to facilitate HI formation. rsc.org
Benefit Scalability & SafetyAvoids handling concentrated HI and expensive metals. nih.gov
Yield HighYields of up to 93% have been reported for similar substrates on a large scale. nih.gov

Advanced Synthetic Strategies and Catalytic Systems

Modern organic synthesis increasingly relies on advanced catalytic systems to construct complex molecules with high efficiency and selectivity. Palladium-catalyzed reactions and green chemistry principles are central to the development of new routes for compounds like this compound.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and can be adapted for the synthesis of substituted phenylacetic acids. While traditional methods often involve multiple steps, these advanced catalytic strategies can offer more direct routes.

One potential strategy is the Suzuki-Miyaura coupling , which typically pairs an organoboron species (like a boronic acid) with an organohalide. youtube.com To synthesize the target compound, this could involve a Csp²-Csp³ coupling between (4-methoxy-3-nitrophenyl)boronic acid and a haloacetate ester (e.g., ethyl bromoacetate). However, it has been noted that Suzuki reactions involving aryl rings with electron-withdrawing groups, such as the nitro group in the target compound, can be less efficient.

Alternative palladium-catalyzed approaches include:

Carbonylation of Benzyl (B1604629) Halides: This method introduces a carbonyl group (CO) into a benzyl halide precursor. orgsyn.org For the target compound, one would start with 1-(chloromethyl)-4-methoxy-3-nitrobenzene, which is then carbonylated using a palladium catalyst to form the corresponding phenylacetic acid. rsc.org Two-phase systems using water-soluble phosphine ligands have been developed to facilitate catalyst recovery and improve reaction efficiency, achieving high turnover numbers. rsc.org

Direct Carbonylation of Toluenes: A more advanced method involves the direct palladium-catalyzed oxidative carbonylation of benzylic C-H bonds. nih.gov This would allow for the synthesis of a this compound ester directly from 4-methyl-1-methoxy-2-nitrobenzene, offering a more atom-economical pathway. nih.gov

Carboxylation with CO₂: In a greener variation, benzyl chlorides can be directly carboxylated using carbon dioxide (CO₂) instead of the more hazardous carbon monoxide gas. nih.gov This reaction is catalyzed by a palladium complex in the presence of a reducing agent like manganese powder. nih.gov

Table 2: Overview of Palladium-Catalyzed Strategies for Phenylacetic Acid Synthesis

StrategyPrecursor 1Precursor 2Catalyst System (Example)Key Advantage
Suzuki Coupling (4-methoxy-3-nitrophenyl)boronic acidEthyl BromoacetatePd(PPh₃)₄ / BaseModular assembly of carbon skeleton.
Carbonylation 1-(chloromethyl)-4-methoxy-3-nitrobenzeneCarbon Monoxide (CO)Pd Catalyst / Water-soluble ligandHigh yields from benzyl halides. rsc.org
Direct Carbonylation 4-methyl-1-methoxy-2-nitrobenzeneCarbon Monoxide (CO)Pd Catalyst / OxidantC-H activation increases atom economy. nih.gov
Direct Carboxylation 1-(chloromethyl)-4-methoxy-3-nitrobenzeneCarbon Dioxide (CO₂)Pd(OAc)₂ / SPhos / MnUtilizes a greener C1 source (CO₂). nih.gov

"Green chemistry" aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For the synthesis of this compound, the nitration of the precursor 4-methoxyphenylacetic acid is a key step that can be improved using green principles.

Traditional nitration methods often employ highly corrosive and waste-generating mixtures of concentrated nitric acid and sulfuric acid. nih.govfrontiersin.org Greener alternatives focus on milder conditions, recyclable catalysts, and safer reagents.

Aqueous Phase Nitration: Performing the reaction in dilute aqueous nitric acid can eliminate the need for a strong co-acid like sulfuric acid. nih.govnih.gov This approach reduces corrosive waste and can proceed at room temperature, sometimes without any additional catalyst, thereby minimizing energy input and catalyst-related disposal issues. nih.govnih.gov

Solid Acid Catalysts: Zeolites, such as H-beta (Hβ), can be used as recyclable solid acid catalysts. cardiff.ac.uk Reactions using a nitrating agent like acetyl nitrate (B79036), generated in situ from nitric acid and acetic anhydride, in the presence of a zeolite catalyst can lead to high yields and improved regioselectivity. cardiff.ac.uk The catalyst can be recovered by simple filtration, and the only major byproduct is acetic acid. cardiff.ac.uk

Regioselectivity and Yield Optimization in Synthesis

The synthesis of this compound from 4-methoxyphenylacetic acid via electrophilic aromatic substitution requires precise control of regioselectivity. The outcome of the nitration is determined by the directing effects of the substituents already present on the aromatic ring.

The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. The acetic acid moiety (-CH₂COOH) is a weakly deactivating, meta-directing group. In electrophilic substitution, the powerful activating effect of the methoxy group dominates the directing influence. Since the para position is occupied by the acetic acid group, the incoming electrophile (the nitronium ion, NO₂⁺) is directed primarily to the positions ortho to the methoxy group. Of the two ortho positions (C-3 and C-5), the C-3 position is sterically less hindered, making it the preferred site of substitution.

Therefore, the nitration of 4-methoxyphenylacetic acid is expected to yield the desired this compound as the major product. However, yield optimization requires careful control of reaction conditions to prevent the formation of byproducts, such as the 5-nitro isomer or dinitrated products, and to avoid oxidative side reactions. nih.gov

Factors influencing yield and selectivity include:

Nitrating Agent: The choice of nitrating agent is critical. Mild reagents like acetyl nitrate generated in the presence of a zeolite catalyst can enhance para-selectivity in related substrates (or in this case, selectivity for the less-hindered ortho position). cardiff.ac.uk

Reaction Temperature: Nitration reactions are typically performed at low temperatures to control the reaction rate and suppress the formation of byproducts.

Solvent and Catalyst: The solvent can influence the distribution of isomers. rsc.orgpsu.edu The use of solid acid catalysts like zeolites can shape selectivity by creating a constrained environment within the catalyst pores where the reaction occurs. cardiff.ac.uk

Table 3: Influence of Nitration Systems on Regioselectivity and Yield

Nitration SystemKey CharacteristicsExpected Outcome for 4-Methoxyphenylacetic Acid
HNO₃ / H₂SO₄ Traditional, highly acidic, strong electrophile.High reactivity but potential for over-nitration and side reactions; moderate regioselectivity. nih.gov
Dilute Aqueous HNO₃ "Greener" alternative, no co-acid.Milder reaction, potentially higher selectivity for mono-nitration. frontiersin.orgnih.gov
HNO₃ / Acetic Anhydride Forms acetyl nitrate, a milder nitrating agent.Good yields with reduced risk of oxidation. nih.gov
HNO₃ / Ac₂O / Zeolite Hβ Heterogeneous catalysis, recyclable catalyst.High yield and enhanced regioselectivity due to shape-selective catalysis within zeolite pores. cardiff.ac.uk
N-Nitropyrazole Mild, neutral conditions, recyclable reagent.High selectivity for mono-nitration with excellent functional group tolerance. acs.org

Chemical Reactivity and Mechanistic Investigations of 2 4 Methoxy 3 Nitrophenyl Acetic Acid

Reactions of the Nitro Group

The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring and can itself undergo a variety of transformations.

Reductive Transformations to Amino and Nitroso Intermediates

The reduction of the nitro group on the aromatic ring is a fundamental transformation, often employed in the synthesis of various heterocyclic compounds and other complex organic molecules. This process typically proceeds in a stepwise manner, with the nitro group being reduced first to a nitroso intermediate, then to a hydroxylamine (B1172632), and finally to the corresponding amine.

The complete reduction of a nitrophenyl derivative to an aniline (B41778) is a common synthetic strategy. For instance, the reduction of related nitrophenyl compounds is often a key step in the synthesis of various heterocyclic systems. nih.govnih.gov While specific conditions for the reduction of 2-(4-methoxy-3-nitrophenyl)acetic acid are not extensively detailed in dedicated studies, the general methodologies for nitro group reduction are well-established and are expected to be applicable. These methods often involve catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid are also commonly used for this transformation.

The stepwise reduction allows for the isolation of intermediate species under controlled conditions. The formation of nitroso and hydroxylamine intermediates is crucial in understanding the reaction mechanism and can also be a target for synthetic purposes.

Table 1: General Conditions for Nitro Group Reduction

Reagent/Catalyst Conditions Product
H₂, Pd/C Methanol or Ethanol, Room Temperature Amino
SnCl₂, HCl Concentrated HCl, Heat Amino
Fe, Acetic Acid Acetic Acid, Heat Amino

This table represents general conditions for the reduction of aromatic nitro compounds and is expected to be applicable to this compound.

Role in Photochemical Decarboxylation Mechanisms and Excited State Dynamics

The presence of a nitro group ortho to a benzylic carbon-hydrogen bond, as is the case in this compound, suggests the potential for photochemical reactions. Ortho-nitrobenzyl compounds are a well-known class of photolabile protecting groups, which undergo cleavage upon irradiation with UV light. This process is initiated by an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate can then rearrange to release the protected group.

Electron Transfer Processes and Free Radical Generation

The electron-withdrawing nature of the nitro group makes nitroaromatic compounds susceptible to electron transfer reactions. These compounds can accept an electron to form a nitroaromatic radical anion. The generation of these radical species is a key step in many biological and chemical processes. While specific studies on free radical generation from this compound are limited, the general principles of electron transfer to nitroaromatic compounds are well-understood. These processes can be initiated by chemical reducing agents, electrochemical methods, or through photochemical excitation. The resulting radical anions are often highly reactive and can participate in a variety of subsequent reactions.

Reactions of the Methoxy (B1213986) Group

The methoxy group, an electron-donating group, also influences the reactivity of the aromatic ring and can itself be the site of chemical transformations.

Oxidative Transformations

The methoxy group on an aromatic ring can undergo oxidative cleavage, a reaction that is of interest in both synthetic and biological chemistry. While specific oxidative transformations of the methoxy group in this compound are not widely reported, related compounds such as 4-methoxytoluene have been studied. nih.gov Oxidative demethylation can be achieved using various reagents, including strong oxidizing agents or enzymatic systems. The reaction typically proceeds to yield the corresponding phenol. In the case of this compound, oxidative cleavage of the methoxy group would yield 2-(4-hydroxy-3-nitrophenyl)acetic acid. drugbank.combldpharm.comichemical.com

Nucleophilic Substitutions

The methoxy group can be displaced by a nucleophile in a nucleophilic aromatic substitution (SNAAr) reaction, particularly when the aromatic ring is activated by strongly electron-withdrawing groups, such as the nitro group present in this compound. The nitro group at the meta position relative to the methoxy group provides some activation, though less than if it were in the ortho or para position. However, the combined electron-withdrawing effect of the nitro and carboxylic acid groups can facilitate the displacement of the methoxy group by strong nucleophiles under forcing conditions. Common nucleophiles for such reactions include amines, alkoxides, and thiolates.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for chemical modification, enabling the synthesis of a variety of derivatives through reactions such as esterification and amidation.

Esters: The conversion of this compound to its corresponding esters is a fundamental transformation. A common and direct method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). openstax.orgresearchgate.net The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. openstax.org The process is reversible, and reaction equilibrium can be shifted toward the ester product by removing water as it forms. libretexts.org

Alternatively, esterification can be achieved under milder conditions. The Mitsunobu reaction, for example, allows for the esterification of similar phenylacetic acid derivatives with alcohols using reagents like triphenylphosphine (B44618) (PPh₃) and diisopropyl azodicarboxylate (DIAD). mdpi.com Another approach involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride, by treatment with thionyl chloride (SOCl₂). openstax.org The resulting acid chloride readily reacts with alcohols to form the desired ester. For instance, the methyl ester of this compound is a known compound, often used as a precursor to the acid itself through hydrolysis with a base like lithium hydroxide (B78521). chemicalbook.com

Amides: Amide derivatives are synthesized by reacting the carboxylic acid with primary or secondary amines. Direct condensation is challenging due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. nih.gov Therefore, the carboxylic acid must first be "activated." A widely used method involves coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like hydroxybenzotriazole (B1436442) (HOBt). wikipedia.org These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. organic-chemistry.org

Modern catalytic methods offer an atom-economical alternative for amide synthesis. For example, ruthenium-catalyzed protocols can directly couple carboxylic acids and amines using acetylenes as activating agents, producing the amide along with volatile byproducts. nih.gov

Table 1: Representative Methods for Ester and Amide Synthesis

DerivativeReaction TypeReagents & ConditionsGeneral Applicability
Ester Fischer EsterificationAlcohol (R'-OH), Strong Acid Catalyst (e.g., H₂SO₄), HeatCommon, reversible reaction; requires removal of water for high yield. openstax.orglibretexts.org
Ester From Acid Chloride1. SOCl₂2. Alcohol (R'-OH)Highly reactive intermediate; proceeds under mild conditions. openstax.org
Amide Carbodiimide CouplingAmine (R'R''NH), DCC or EDC, HOBtWidely used for peptide and amide synthesis under mild conditions. wikipedia.orgorganic-chemistry.org
Amide Catalytic AmidationAmine (R'R''NH), Ru-catalyst, Acetylene"Green" chemistry approach with minimal waste. nih.gov

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is not a facile reaction for simple phenylacetic acids under normal heating conditions. The reaction typically requires a β-carbonyl group (as in β-keto acids) to proceed through a stable, cyclic six-membered transition state. masterorganicchemistry.com Since this compound lacks this structural feature, its decarboxylation necessitates more specific chemical conditions.

Research on the structurally analogous 4-nitrophenylacetic acid reveals a potential pathway involving a "decarboxylation loop." researchgate.net In a mixture of the carboxylic acid and its conjugate base (carboxylate), a redox reaction can occur where the carboxylate anion acts as a reductant and the acidic proton of the carboxylic acid serves as an oxidant. This process generates an acyloxy radical, which subsequently undergoes cleavage to release CO₂ and form a 4-nitrobenzyl radical. researchgate.net This radical can then abstract a hydrogen to form the decarboxylated product, 4-methoxy-3-nitrotoluene. The high acidity of the carboxylic acid, enhanced by the electron-withdrawing nitro group, favors this type of reaction. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is substituted with three groups that influence its reactivity toward substitution reactions: a methoxy group (-OCH₃) at C4, a nitro group (-NO₂) at C3, and an acetic acid group (-CH₂COOH) at C1.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The outcome is governed by the directing effects of the existing substituents.

-OCH₃ group (at C4): A strongly activating, ortho, para-director due to its ability to donate electron density via resonance.

-NO₂ group (at C3): A strongly deactivating, meta-director due to its powerful electron-withdrawing nature. libretexts.org

-CH₂COOH group (at C1): A weakly deactivating, ortho, para-director (though often considered a meta-director in broader contexts due to the deactivating nature of the carbonyl).

The positions available for substitution are C2, C5, and C6. The directing effects are as follows:

Position C2: ortho to -CH₂COOH, meta to -OCH₃, and ortho to -NO₂. This position is highly disfavored.

Position C5: ortho to -OCH₃, meta to -NO₂, and meta to -CH₂COOH. This position is strongly activated by the methoxy group and not strongly deactivated by the other groups relative to their directing effects.

Position C6: meta to -CH₂COOH, ortho to -OCH₃, and para to -NO₂. This position is also activated by the methoxy group.

The powerful activating and directing effect of the methoxy group is expected to dominate, guiding incoming electrophiles primarily to positions C5 and C6. This is supported by studies on the regioselective bromination of 4-methoxyphenylacetic acid, where the bromine atom is added to the position ortho to the methoxy group. nih.gov Therefore, reactions like nitration or halogenation would likely yield 2-(6-E-4-methoxy-3-nitrophenyl)acetic acid or 2-(5-E-4-methoxy-3-nitrophenyl)acetic acid, where 'E' is the electrophile.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

PositionInfluence of -OCH₃ (C4)Influence of -NO₂ (C3)Influence of -CH₂COOH (C1)Predicted Outcome
C2 meta (unfavored)ortho (unfavored)ortho (weakly directing)Highly Unlikely
C5 ortho (favored)meta (neutral)meta (neutral)Likely
C6 ortho (favored)para (unfavored)meta (neutral)Likely

Nucleophilic Aromatic Substitution (NAS): NAS involves the replacement of a substituent on the ring by a nucleophile. libretexts.org This reaction is generally difficult for benzene (B151609) rings unless they are activated by strong electron-withdrawing groups and possess a good leaving group (like a halide). libretexts.org

The nitro group (-NO₂) on this compound is a potent activator for NAS, particularly when positioned ortho or para to a leaving group, as it can stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org While the parent molecule lacks a conventional leaving group, the presence of the nitro group significantly increases the ring's susceptibility to nucleophilic attack. If a halogen were introduced onto the ring (e.g., at position C5 or C6 via EAS), it would be highly activated towards displacement by strong nucleophiles (e.g., NH₃, RO⁻, NH₂⁻). youtube.comyoutube.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer complex, before the leaving group is expelled to restore aromaticity. libretexts.org

Computational Chemistry and Molecular Modeling Studies of 2 4 Methoxy 3 Nitrophenyl Acetic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. DFT methods are widely used for their balance of computational cost and accuracy in predicting molecular characteristics. epstem.netresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 2-(4-Methoxy-3-nitrophenyl)acetic acid, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Studies on similar substituted phenylacetic acids reveal key structural features. The carboxylic acid group (-COOH) and the substituted phenyl ring are not typically coplanar. In a related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, the acetic acid group is nearly perpendicular to the plane of the phenyl ring. nih.gov Similarly, in a polymorph of 2-(4-nitrophenyl)acetic acid, the dihedral angle between the carboxylic acid group and the aromatic ring is 86.9°. researchgate.net For this compound, the methoxy (B1213986) group is expected to be nearly coplanar with the benzene (B151609) ring, while the nitro group may be slightly twisted out of the plane. nih.govnih.gov The acetic acid side chain possesses rotational freedom, leading to different possible conformers. Computational analysis helps identify the most stable conformer and the energy barriers between different rotational states.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) Note: This table presents typical bond lengths and angles for the functional groups found in the title compound, based on computational studies of related molecules. Exact values for this compound would require a specific DFT calculation.

ParameterBond/AngleTypical Value
Bond LengthC-C (aromatic)~1.39 Å
C-N (nitro)~1.48 Å
N=O (nitro)~1.22 Å
C-O (methoxy)~1.36 Å
C=O (carboxyl)~1.21 Å
C-O (carboxyl)~1.35 Å
Bond AngleO-N-O (nitro)~124°
C-O-C (methoxy)~118°
O=C-O (carboxyl)~123°

The electronic properties of a molecule govern its reactivity and spectroscopic behavior. DFT calculations are used to determine key electronic descriptors.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net In studies of similar molecules, like 2-amino-6-methoxy-4-(4-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile, the HOMO is often located on the electron-rich parts of the molecule, whereas the LUMO is concentrated around electron-withdrawing groups. uaeu.ac.ae For this compound, the HOMO is expected to have significant contributions from the methoxy-substituted phenyl ring, while the LUMO would be predominantly localized on the nitrophenyl moiety. uaeu.ac.ae

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is the HOMO-LUMO gap. A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

Electron Affinity and Ionization Potential: These properties relate to the energy changes when an electron is added or removed, respectively, and can be approximated from the energies of the LUMO and HOMO.

Hyperpolarizability: This property is related to the nonlinear optical (NLO) response of a molecule. Calculations can predict whether the compound might have interesting NLO properties, which are influenced by intramolecular charge transfer, often enhanced by the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups.

Table 2: Calculated Electronic Properties (Illustrative) Note: These are representative values based on DFT studies of aromatic nitro compounds and methoxy derivatives. Specific values require dedicated computation.

PropertyDescriptionPredicted Trend for Title Compound
HOMO EnergyElectron-donating capabilityRelatively High (destabilized by methoxy group)
LUMO EnergyElectron-accepting capabilityLow (stabilized by nitro group)
HOMO-LUMO Gap (ΔE)Reactivity indicatorRelatively Small
Dipole MomentMeasure of molecular polarityHigh
HyperpolarizabilityNonlinear optical activityPotentially significant

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the observed experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups. researchgate.neteurjchem.com

The predicted spectrum would show characteristic peaks for:

-COOH group: A broad O-H stretching band, and a strong C=O stretching band.

-NO₂ group: Asymmetric and symmetric stretching vibrations.

-OCH₃ group: C-H stretching and bending modes.

Phenyl ring: C-H and C=C stretching and bending vibrations.

Comparing the computed spectrum with experimental data allows for a detailed confirmation of the molecular structure. epstem.net Scaling factors are often applied to the calculated frequencies to correct for approximations in the theoretical model and to improve agreement with experimental results. researchgate.net

The acidity of the carboxylic acid group, quantified by its pKa value, is significantly influenced by the substituents on the phenyl ring. openstax.org Computational methods can predict pKa values by calculating the Gibbs free energy change of the dissociation reaction in the gas phase and then applying a solvation model to simulate the effect of a solvent like water. chemrxiv.org

The acidity of this compound is determined by the interplay of inductive and resonance effects of the methoxy and nitro groups, transmitted through the phenyl ring and the methylene (B1212753) (-CH₂) spacer.

Nitro Group (-NO₂): This is a strong electron-withdrawing group by both induction and resonance. It stabilizes the resulting carboxylate anion by delocalizing the negative charge, thereby increasing the acidity (lowering the pKa) compared to phenylacetic acid. libretexts.orglibretexts.org

Methoxy Group (-OCH₃): This group has a dual effect. It is electron-withdrawing by induction but electron-donating by resonance. openstax.org In the para position, its resonance effect typically dominates.

Methylene Spacer (-CH₂-): This group insulates the carboxylic acid function from the direct resonance effects of the ring substituents. Therefore, the electronic influence is primarily inductive. ucsb.edu The inductive effects decrease with distance, but the strong pull from the nitro group is still expected to enhance acidity. openstax.orglibretexts.org

Compared to benzoic acid derivatives, the effect of substituents in phenylacetic acid derivatives is attenuated due to the intervening CH₂ group. utexas.edu However, the net effect of the strongly deactivating nitro group and the weakly activating methoxy group is expected to make this compound a stronger acid than 4-methoxyphenylacetic acid but potentially a weaker acid than 4-nitrophenylacetic acid.

The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- or para-substituents on the reactivity of benzene derivatives. wikipedia.org It takes the form: log(k/k₀) = σρ, where σ is the substituent constant and ρ is the reaction constant. libretexts.org

While the Hammett equation was originally developed for substituted benzoic acids, its principles can be extended to understand the reactivity of this compound. utexas.edu The substituent constant, σ, is a measure of the electronic effect of a substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.

Table 3: Hammett Sigma (σ) Constants for Relevant Substituents

SubstituentPositionσ ValueElectronic Effect
-NO₂para+0.78Strongly Electron-Withdrawing
-OCH₃para-0.27Electron-Donating (Resonance)
-NO₂meta+0.71Strongly Electron-Withdrawing
-OCH₃meta+0.12Weakly Electron-Withdrawing (Inductive)

In this compound, the nitro group is meta to the acetic acid side chain's attachment point, and the methoxy group is para. Their combined influence on reaction energetics can be qualitatively assessed. Computational chemistry allows for the direct calculation of reaction energetics (activation energies and reaction enthalpies) for processes like esterification or amide formation, providing a more direct route than relying solely on Hammett correlations, especially for systems that deviate from the ideal Hammett model. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or enzyme. nih.govnih.gov

Molecular Docking: This process predicts the preferred orientation and binding affinity of the ligand when it interacts with the active site of a receptor. jspae.com Studies on similar phenylacetic acid derivatives have shown they can act as inhibitors for various enzymes. researchgate.net For example, docking studies of 4-methoxyphenylacetic acid have explored its potential as an antimicrobial agent by modeling its interaction with targets like DNA gyrase. ajchem-b.com A docking simulation of this compound would involve placing the molecule into the binding pocket of a target protein and scoring the different poses based on factors like hydrogen bonding, electrostatic interactions, and hydrophobic contacts. The carboxylate group, nitro group, and methoxy group could all participate in specific hydrogen bonds or other polar interactions. jspae.comresearchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to study the stability and dynamic behavior of the ligand-protein complex over time. nih.gov MD provides a more realistic picture by simulating the movement of atoms in the system, including the protein, the ligand, and surrounding solvent molecules. fip.org These simulations can reveal how the protein conformation changes upon ligand binding and assess the stability of the key interactions identified in the docking pose, providing deeper insight into the mechanism of action. nih.gov

Ligand-Target Interactions with Biological Macromolecules (DNA, Proteins, Enzymes)

Computational studies are crucial for understanding how small molecules like this compound interact with biological targets. These interactions, driven by forces such as hydrogen bonds, ionic bonds, and van der Waals forces, are fundamental to many biological processes and the mechanism of action for therapeutic agents.

A significant application of a derivative of this compound is seen in the development of photocages for metal ions. Specifically, the compound DPAdeCageOMe, which incorporates the 4-methoxy-3-nitrophenylacetic acid moiety, has been designed as a photocage for zinc ions (Zn²⁺). In this context, the ligand (DPAdeCageOMe) interacts directly with the target metal ion. Computational methods, such as Density Functional Theory (DFT), are employed to model these interactions. DFT calculations can determine the optimized geometry of the resulting complex, for instance, the [Zn(DPAdeCageOMe)]⁺ complex. This modeling reveals how the chelating groups of the ligand coordinate with the metal ion, providing a structural basis for its binding properties.

While specific docking studies of this compound with macromolecules like DNA or large proteins are not extensively detailed in available research, the principles of molecular docking are widely applied to similar compounds. researchgate.netresearchgate.net These simulations place the ligand into the binding site of a target protein or enzyme to predict its preferred orientation and interaction patterns. researchgate.net Such studies are foundational for drug discovery, helping to identify potential biological targets and elucidate mechanisms of action at a molecular level. aalto.fi

Prediction of Binding Affinities and Inhibitory Effects

A key goal of computational modeling is to predict the binding affinity between a ligand and its target, which is a measure of the strength of their interaction. chemrxiv.org This is often expressed as a dissociation constant (Kd) or a binding free energy value. Accurately predicting affinity is vital for designing effective inhibitors or functional molecules. researchgate.netchemrxiv.org

In the case of the Zn²⁺ photocage DPAdeCageOMe, a derivative of this compound, computational and experimental data highlight a dramatic change in binding affinity upon a specific stimulus. Before irradiation, the DPAdeCageOMe ligand binds Zn²⁺ with high affinity. However, upon photo-induced decarboxylation, the ligand's structure is altered. This transformation from a 4-coordinate to a 3-coordinate chelator results in a massive 100,000-fold reduction in binding affinity for the Zn²⁺ ion. This change effectively releases the ion, demonstrating a predictable and significant alteration of inhibitory or binding capacity triggered by light.

This ability to computationally predict and experimentally verify such a drastic change in binding affinity is crucial for the development of controlled-release systems and photo-switchable inhibitors.

Analysis of Binding Modes and Key Intermolecular Interactions

Understanding the specific way a ligand binds to its target—its binding mode—is essential for rational drug design and molecular engineering. Computational models provide atom-level detail of these interactions.

For the DPAdeCageOMe-Zn²⁺ complex, analysis reveals a specific coordination geometry. The dipyridyl amine (DPA) portion of the ligand, along with the acetic acid group, forms a 4-coordinate binding pocket that securely chelates the Zn²⁺ ion. Key intermolecular interactions involve the nitrogen atoms of the pyridyl rings and an oxygen atom from the carboxylate group binding to the central metal ion.

The computational simulations further illuminate the consequences of the photoreaction. The light-induced loss of the carboxylate group as CO₂ fundamentally alters the ligand's structure. The resulting photoproduct is a 3-coordinate chelator, which is significantly less effective at binding Zn²⁺. This change in coordination number is the primary reason for the drastic decrease in binding affinity. DFT calculations can model the geometry of both the initial 4-coordinate complex and the final 3-coordinate product, clarifying the mechanism of ion release.

Table 1: Change in Binding Mode of DPAdeCageOMe with Zn²⁺
StateCoordinationKey Interacting GroupsBinding Affinity for Zn²⁺
Pre-Irradiation4-coordinateDipyridyl amine, CarboxylateHigh
Post-Irradiation (Photodecarboxylation)3-coordinateDipyridyl amineReduced by 10⁵-fold

Structure-Property Relationships Derived from Computational Data

Computational studies excel at establishing relationships between a molecule's structure and its observable properties. By systematically modifying a molecule's structure in silico and calculating the resulting properties, researchers can guide the synthesis of compounds with desired characteristics.

For derivatives of m-nitrophenylacetic acid, including the this compound chromophore, computational studies have been instrumental in understanding how different substituents affect their photophysical properties. A key finding is the role of the methoxy group at the 4-position. DFT calculations and experimental data show that adding a methoxy group to the m-nitrophenylacetic acid framework results in a distinct red-shifted absorption band. This is a desirable property for applications in biology, as it allows for excitation with longer, less damaging wavelengths of light.

Furthermore, these studies revealed that while other electron-donating groups could also cause a red shift, the methoxy derivative uniquely retains a high quantum yield for photodecarboxylation when integrated into the DPAdeCage photocage structure. This demonstrates a specific structure-property relationship: the 4-methoxy substituent provides the dual benefit of a favorable absorption wavelength while preserving the essential photorelease activity. This insight, derived from a combination of computational modeling and experimental work, is critical for optimizing the design of photocages.

Photophysical Properties and Photodecarboxylation Mechanism Simulation

The interaction of molecules with light is a complex process that can be effectively simulated using computational methods. For this compound and its derivatives, these simulations focus on their absorption of light and the subsequent chemical reactions, such as photodecarboxylation.

The DPAdeCageOMe molecule, containing the 4-methoxy-3-nitrophenylacetic acid chromophore, exhibits a well-defined, red-shifted absorbance band with a maximum wavelength (λmax) of 342 nm in its free form and 347 nm when complexed with Zn²⁺. This is a significant improvement over the unsubstituted parent compound, DPAdeCage, and is comparable to other high-performance photocages.

DFT calculations are used to simulate the electronic structure of these molecules and their complexes. For instance, the optimized geometry and the Lowest Unoccupied Molecular Orbital (LUMO) of the [Zn(DPAdeCageOMe)]⁺ complex have been determined using the B3LYP/6-311+G(d) level of theory. These calculations help explain the observed photophysical properties. The simulation of the photodecarboxylation mechanism involves irradiating the molecule with light at or near its λmax. This initiates a photoreaction that results in the cleavage of the carbon-carbon bond and the release of the carboxylic acid group as carbon dioxide (CO₂). Analysis of the reaction products confirms that successful photodecarboxylation occurs upon irradiation.

Table 2: Photophysical Properties of DPAdeCage Derivatives
Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
DPAdeCageOMe342--
[Zn(DPAdeCageOMe)]⁺34740000.041

Data presented is based on findings for the derivative compound DPAdeCageOMe as detailed in related research. researchgate.net

Biological Activity and Pharmacological Relevance of 2 4 Methoxy 3 Nitrophenyl Acetic Acid and Its Analogs

General Mechanisms of Action for Nitroaromatic Compounds

The pharmacological and toxicological profiles of nitroaromatic compounds are intrinsically linked to their metabolic activation, primarily through the reduction of the nitro group. scielo.brnih.gov This process can be initiated by various enzymes and results in the formation of several reactive intermediates that are central to the compound's mechanism of action. nih.govnih.gov

A common pathway for the bioactivation of nitroaromatic compounds involves a single-electron reduction of the nitro group (NO₂) to form a nitro radical anion (ArNO₂⁻). nih.govresearchgate.net This reaction is often catalyzed by flavoenzyme electrontransferases. nih.gov Under aerobic conditions, this highly reactive and unstable nitro radical anion can transfer its extra electron to molecular oxygen (O₂), regenerating the parent nitroaromatic compound and producing a superoxide (B77818) anion radical (O₂⁻). nih.govresearchgate.net This process, known as futile cycling, can lead to a significant increase in reactive oxygen species (ROS). nih.govresearchgate.net

The superoxide anion can initiate a cascade of reactions, leading to the formation of other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). researchgate.netnih.govmdpi.com In addition to ROS, reactive nitrogen species (RNS) can also be generated. svedbergopen.commdpi.com For instance, superoxide can react with nitric oxide (NO•) to form peroxynitrite (ONOO⁻), a potent cytotoxic agent. mdpi.commdpi.com This generation of ROS and RNS is a key mechanism behind the biological effects of many nitroaromatic compounds. svedbergopen.comnih.gov

The reduction of the nitro group is predominantly carried out by a class of enzymes known as nitroreductases (NTRs). nih.govresearchgate.net These enzymes catalyze the six-electron reduction of the nitro group to an amino group (NH₂) through nitroso (NO) and hydroxylamino (NHOH) intermediates. nih.gov

There are two main types of nitroreductases:

Type I Nitroreductases: These are oxygen-insensitive enzymes that typically use NAD(P)H as a cofactor. scielo.brmdpi.com They perform a two-electron reduction, cycling between an oxidized and a two-electron reduced FMN prosthetic group, thus avoiding the formation of the nitro radical anion and its subsequent futile cycling with oxygen. nih.govnih.gov They are considered crucial for the activation of certain nitroaromatic prodrugs. scielo.br

Type II Nitroreductases: These are oxygen-sensitive enzymes that catalyze a single-electron reduction, producing the nitro radical anion. researchgate.net In the presence of oxygen, this leads to the generation of superoxide as described above. researchgate.net

Besides dedicated nitroreductases, other enzymes can also reduce nitroaromatic compounds. These include NADPH: cytochrome P-450 reductase (P-450R), NAD(P)H:quinone oxidoreductase (NQO1, also known as DT-diaphorase), and xanthine (B1682287) oxidase. nih.govmdpi.com For example, P-450R is a flavoenzyme in the endoplasmic reticulum that reduces nitroaromatics in a single-electron manner, contributing to redox cycling. mdpi.com In contrast, NQO1 catalyzes a two-electron reduction of nitroaromatic compounds. mdpi.com

Table 1: Key Enzymes in Nitroaromatic Compound Metabolism
EnzymeReduction TypeCofactor(s)Key OutcomeReference
Type I Nitroreductases (e.g., NfsA, NfsB)Two-electronNAD(P)HDirect reduction to nitroso/hydroxylamino, oxygen-insensitive. scielo.brnih.govmdpi.com
Type II NitroreductasesOne-electronNAD(P)HForms nitro radical anion, leading to futile cycling and ROS production in aerobic conditions. researchgate.net
NADPH:cytochrome P-450 Reductase (P-450R)One-electronNADPHInitiates redox cycling and oxidative stress. nih.govmdpi.com
NAD(P)H:quinone oxidoreductase (NQO1)Two-electronNAD(P)HBioactivation via reduction to nitroso and hydroxylamine (B1172632) products. nih.govmdpi.com
Xanthine OxidaseOne-electron-Catalyzes nitroreduction of various nitroaromatic compounds. nih.gov

The generation of ROS and RNS through the metabolic activation of nitroaromatic compounds can overwhelm the cell's antioxidant defenses, leading to a state of oxidative or nitro-oxidative stress. mdpi.comnih.govnih.gov This stress results in widespread damage to critical cellular macromolecules. mdpi.comnih.gov

Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation that compromises membrane integrity and function. researchgate.net

Protein Damage: Proteins can be damaged through oxidation of amino acid side chains, leading to loss of enzymatic activity and the formation of protein aggregates. nih.gov

DNA Damage: DNA is a major target of damage. nih.gov ROS can cause single- and double-strand breaks and base modifications. nih.gov Furthermore, the highly reactive hydroxylamino (Ar-NHOH) and nitroso (Ar-NO) intermediates formed during nitroreduction can covalently bind to DNA, forming DNA adducts. nih.govsvedbergopen.com These adducts can induce mutations, such as transitions, transversions, and frameshifts, by causing misincorporation of nucleotides during DNA replication, which is a key mechanism of the mutagenicity and carcinogenicity associated with some nitroaromatic compounds. nih.govsvedbergopen.com

Beyond inducing generalized oxidative damage, nitroaromatic compounds and their metabolites can have more specific interactions with cellular components. nih.govsvedbergopen.comnih.gov

Enzymes: As discussed, enzymes like nitroreductases and cytochrome P450 reductases are primary interactors that metabolize these compounds. svedbergopen.comnih.govmdpi.com The metabolites, in turn, can inhibit or modify the function of other enzymes. nih.gov

Nucleic Acids: The formation of covalent adducts with DNA is a critical interaction that underlies the genotoxicity of many nitroaromatics. nih.govsvedbergopen.com The arylnitrenium ion, which can be formed from the hydroxylamine metabolite, is a known DNA alkylator. researchgate.net

Receptors: Some nitroaromatic compounds have been designed to target specific receptors. For example, nitro-substituted phenylpropanamides act as androgen receptor antagonists. nih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Phenylacetic Acids

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity, providing a framework for designing more potent and selective molecules. rsc.orgfrontiersin.orgyoutube.com For substituted phenylacetic acids, the nature and position of substituents on the phenyl ring are critical determinants of their pharmacological profile. mdpi.com

In the context of 2-(4-Methoxy-3-nitrophenyl)acetic acid, the methoxy (B1213986) (–OCH₃) and nitro (–NO₂) groups are the key modulators of its activity.

Nitro Group: The nitro group is a potent electron-withdrawing group, both through resonance and inductive effects. scielo.br This property makes the aromatic ring electron-deficient and susceptible to nucleophilic attack. wikipedia.org In many SAR studies, the presence of a nitro group, particularly at the para-position, has been shown to enhance the antimicrobial activity of compounds. rsc.org Its strong electron-withdrawing nature is fundamental to the bioreductive activation that underpins the biological effects of most nitroaromatics. scielo.brmdpi.com The position of the nitro group can significantly impact activity; for instance, studies on nitrochalcones have shown that the location on the aromatic ring dictates the anti-inflammatory and vasorelaxant effects. mdpi.com

A para-methoxy group can enhance biological activity by donating electron density into the ring. nih.gov

A meta-methoxy group often has a negligible effect on activity. nih.gov

An ortho-methoxy group can significantly decrease activity, which may be due to steric hindrance or unfavorable electronic interactions with a nearby reaction center. nih.gov

In a study on the oxidative metabolism of naphtho[2,1-b]furan (B1199300) derivatives, the presence of a methoxy group or a nitro group directed the metabolic attack specifically to the first benzene (B151609) ring, whereas the unsubstituted parent compound was metabolized on both the furan (B31954) and benzene rings. nih.gov This highlights how substituents guide the metabolic fate and, consequently, the biological activity of the molecule. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group in this compound creates a unique electronic environment that dictates its specific interactions with enzymes and other biological targets.

Table 2: Influence of Substituents on Biological Activity
SubstituentElectronic EffectGeneral Impact on ActivityReference
Nitro (–NO₂)Strongly electron-withdrawingCrucial for bioreductive activation; often enhances antimicrobial activity; position-dependent effects. scielo.brrsc.orgmdpi.com
Methoxy (–OCH₃)Electron-donating (resonance), weak electron-withdrawing (inductive)Highly position-dependent: para-substitution can enhance activity, while ortho-substitution can decrease it due to steric effects. nih.gov

Role of the Acetic Acid Moiety and Inter-aromatic Linker in Efficacy

The acetic acid group (–CH2COOH) is a critical feature for the biological efficacy of many phenylacetic acid derivatives. This moiety is typically polar and can engage in crucial interactions with the active sites of enzymes and receptors.

Enzyme Inhibition : In the context of aldose reductase inhibitors, the carboxylic acid portion is considered a key polar moiety. mdpi.com It is known to interact with an "anion binding pocket" within the enzyme's active site, an interaction essential for inhibitory activity. mdpi.com For many inhibitors of this enzyme, the carboxylate group mimics the binding of the substrate's aldehyde group after reduction.

Receptor Agonism : In the development of agonists for Peroxisome Proliferator-Activated Receptors (PPARs), an acidic group is a common feature. For instance, the glycine (B1666218) (aminoacetic acid) portion of the potent PPARα agonist BMS-687453 is fundamental to its activity, highlighting the importance of an acetic acid-like structure for receptor binding and activation. nih.gov

The inter-aromatic linker, the group connecting the phenylacetic acid core to other parts of a molecule, also plays a role, primarily by orienting the key interacting groups correctly within the biological target's binding site.

Positional Isomer Effects on Activity, Selectivity, and Metabolism

The specific placement of substituents on the phenyl ring—known as positional isomerism—has a profound impact on the biological activity, target selectivity, and metabolic fate of a compound. The arrangement of the methoxy and nitro groups in this compound is not arbitrary and is crucial for its function.

Activity and Selectivity : The relative positions of functional groups determine the molecule's shape and electronic distribution, which must be complementary to its biological target. For nitrophenyl derivatives acting as aldose reductase inhibitors, the nitro group is predicted to form specific hydrogen bonds with key amino acid residues like Tyr48 and His110 in the enzyme's active site. nih.gov Shifting the nitro group's position (e.g., to the para-position instead of the meta-position relative to the acetic acid group) would alter this interaction and likely reduce or abolish its inhibitory activity. Similarly, studies on substituted mandelic acid derivatives show that para-substituted isomers can have stronger interactions and higher selectivity than ortho- or meta-isomers, likely due to a better fit within the target's binding cavity. mdpi.com

Metabolism : The metabolic stability and pathways of a drug are also influenced by the position of its substituents. Different isomers can be recognized and processed differently by metabolic enzymes, such as cytochrome P450s, leading to variations in their duration of action and potential for producing active or inactive metabolites.

Specific Biological Targets and Effects

Derivatives of this compound have been investigated for their effects on a variety of specific biological targets, demonstrating a broad potential for therapeutic applications.

Enzyme Inhibition (e.g., Aldose Reductase, Neuraminidase, Alkaline Phosphatase, Urease)

This class of compounds has shown promise as inhibitors of several key enzymes.

Aldose Reductase (ALR2) : Nitrophenyl derivatives have been identified as a class of aldose reductase inhibitors. nih.gov This enzyme is implicated in the long-term complications of diabetes. mdpi.com The nitro group of these inhibitors is thought to bind to the same site as the carboxylate group of traditional acidic inhibitors. nih.gov Carboxylic acid derivatives are a major class of ALR2 inhibitors, with Epalrestat being an effective example used in the treatment of diabetic neuropathy. mdpi.com

Neuraminidase : Neuraminidase is a key enzyme for viral replication, particularly in influenza viruses, making it a major target for antiviral drugs. nih.govnih.gov While specific inhibition by this compound is not detailed, related compounds are of interest. Ugonins, for example, have been identified as potent, noncompetitive neuraminidase inhibitors with IC₅₀ values in the nanomolar range. frontiersin.org

Alkaline Phosphatase (ALP) : This enzyme is involved in dephosphorylation processes. mdpi.com Its inhibition is often studied using substrates like p-nitrophenyl phosphate (B84403), which releases a colored product upon hydrolysis. bath.ac.uknih.gov Known inhibitors of ALP include inorganic phosphate, theophylline, and various metal complexes. mdpi.comnih.gov Vanadium complexes, for instance, have been shown to be potent inhibitors of alkaline phosphatase. nih.gov

Urease : This nickel-containing enzyme is a virulence factor for bacteria like Helicobacter pylori. nih.govulisboa.pt Inhibition of urease is a strategy to combat such infections. nih.gov Structurally related compounds, specifically 2-(N-(3-nitrophenyl)-N-phenylsulfonyl)aminoacetohydroxamic acids, have been designed and synthesized as novel urease inhibitors, with many showing high potency.

Receptor Agonism (e.g., Peroxisome Proliferator-Activated Receptors)

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and carbohydrate metabolism and are targets for drugs treating dyslipidemia and type 2 diabetes. nih.govmedchemexpress.com While many PPAR agonists are thiazolidinediones or fibrates, other structures have been discovered. nih.gov An oxybenzylglycine-based compound, BMS-687453, which contains an N-substituted aminoacetic acid moiety, was found to be a potent and selective PPARα agonist with an EC₅₀ of 10 nM for the human receptor. nih.gov This demonstrates that structures incorporating an acetic acid functional group can be effective agonists for this receptor class. nih.gov

DNA Binding and Intercalation

Certain planar aromatic molecules can insert themselves between the base pairs of a DNA double helix, a process known as intercalation. atdbio.com This action can interfere with DNA replication and transcription, forming the basis of action for some anticancer drugs. atdbio.com Studies on antitumour drugs derived from 3-nitro-1,8-naphthalic acid have shown that these nitroaromatic compounds are capable of binding to DNA through intercalation. nih.govnih.gov These compounds were found to unwind closed circular DNA and increase the length of DNA fragments, which are characteristic signs of intercalative binding. nih.govnih.gov This suggests a precedent for nitro-substituted aromatic acids to interact directly with DNA.

Photo-controlled Release of Metal Ions (Photocages for Zinc Ions)

A sophisticated application of nitrophenylacetic acid derivatives is in the creation of "photocages" for metal ions. These molecules bind a metal ion, rendering it inactive, and then release it upon exposure to light. This allows for precise spatial and temporal control over the delivery of bioactive ions. rsc.orgnih.gov

A derivative of this compound has been successfully used to construct a photocage for zinc ions (Zn²⁺). chemrxiv.org The compound, named DPAdeCageOMe, is based on a meta-nitrophenylacetic acid chromophore. Upon irradiation with light, it undergoes efficient photodecarboxylation, leading to a nearly 6-order-of-magnitude decrease in its affinity for zinc and the subsequent release of the ion. chemrxiv.orgresearchgate.net This system has a high quantum yield for photolysis, making it a highly competitive tool for biological assays requiring controlled zinc release. chemrxiv.orgresearchgate.net

Table of Investigated Biological Activities

Biological TargetEffectKey Structural Feature/AnalogFindingReference
Aldose Reductase (ALR2)InhibitionNitrophenyl group, Carboxylic acidNitrophenyl derivatives act as ALR2 inhibitors, with the nitro group binding the active site. nih.gov
PPARαAgonism(Amino)acetic acid moietyA glycine-based analog (BMS-687453) is a potent agonist with an EC₅₀ of 10 nM. nih.gov
UreaseInhibition3-Nitrophenyl moietyN-(3-nitrophenyl) derivatives designed as novel, potent urease inhibitors.
DNABinding/IntercalationNitroaromatic structureAntitumour drugs from 3-nitro-1,8-naphthalic acid shown to intercalate with DNA. nih.govnih.gov
Zinc Ion (Zn²⁺)Photo-controlled Release4-Methoxy-3-nitrophenylacetic acid derivative (DPAdeCageOMe)Compound acts as a photocage, releasing Zn²⁺ upon photolysis with high quantum yield. chemrxiv.org

Therapeutic Potential and Research Applications

The therapeutic potential of this compound is largely inferred from the known biological activities of compounds sharing its core structural features. The nitrophenyl group, in particular, is a well-established pharmacophore in medicinal chemistry, known to be a key component in various antimicrobial and anticancer agents. encyclopedia.pub Similarly, methoxy-substituted aromatic rings are prevalent in many natural and synthetic compounds with significant pharmacological effects. mdpi.com

Antimicrobial and Antiparasitic Research

Nitroaromatic compounds have a long history in the treatment of microbial and parasitic infections. encyclopedia.pub The mechanism of action often involves the reduction of the nitro group within the target organism to produce reactive nitroso and other radical species that can damage cellular macromolecules, including DNA, leading to cell death. encyclopedia.pub For instance, nitro-containing molecules are foundational to the activity of drugs like metronidazole (B1676534) and chloramphenicol. encyclopedia.pub

While direct studies on the antimicrobial properties of this compound are not extensively documented in publicly available research, derivatives of related nitrophenyl compounds have shown significant activity. For example, a novel pleuromutilin (B8085454) derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), demonstrated excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, derivatives of (4-oxothiazolidin-5-yl)acetic acid have been investigated for their activity against Toxoplasma gondii, with certain substitutions on the phenyl ring influencing their antiparasitic efficacy. nih.govmdpi.com A series of pyrimido[1,2-a]benzimidazole (B3050247) compounds, some containing fluorophenyl substituents, have also been identified as promising antiparasitic drug candidates against Leishmania major and Toxoplasma gondii. nih.gov

The acetic acid moiety itself is known to possess antibacterial properties. Studies have shown that acetic acid can effectively inhibit the growth of various wound-infecting pathogens and even eradicate mature biofilms, highlighting its potential as a topical antiseptic. mdpi.com

Table 1: Antimicrobial and Antiparasitic Activity of Selected Analog Compounds

Compound/Analog Class Target Organism/Cell Line Activity/Finding
22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM) Methicillin-resistant Staphylococcus aureus (MRSA) Potent bactericidal agent with time-dependent growth inhibition. nih.gov
(4-oxothiazolidin-5-ylidene)acetic acid derivatives Toxoplasma gondii Active with IC50 values in the sub-micromolar range. nih.gov
2-phenoxy-N-phenylacetamide derivatives Mycobacterium tuberculosis H37Rv Potent to moderate activity with MIC values from 4 to 64 µg/mL. mdpi.com

Anticancer and Antitumor Research

The structural components of this compound are found in numerous compounds investigated for their anticancer properties. Methoxy-substituted flavonoids, for example, have demonstrated cytotoxic activity against various cancer cell lines. mdpi.com The presence of methoxy groups can enhance the lipophilicity of a compound, which may influence its ability to cross cell membranes and interact with intracellular targets. mdpi.com

Nitrophenylacetic acid derivatives have also been explored as precursors for anticancer agents. For instance, 2-nitrophenylacetic acid is a precursor for synthesizing quindoline (B1213401) derivatives, which can act as enzyme inhibitors and anticancer agents. wikipedia.org Furthermore, phenylacetamide derivatives have been reported as potential anticancer agents, with some showing potent in-vitro inhibition of cancer cell proliferation. nih.gov Research on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives indicated that compounds with a nitro moiety had a higher cytotoxic effect than those with a methoxy moiety against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines. nih.gov

The role of this compound as a linker molecule in the development of antibody-drug conjugates (ADCs) is also highly relevant to anticancer research. nih.govnih.gov ADCs are designed to selectively deliver potent cytotoxic agents to cancer cells, and the linker plays a critical role in the stability and release of the drug.

Table 2: Anticancer and Antitumor Activity of Selected Analog Compounds

Compound/Analog Class Cancer Cell Line Activity/Finding
Methoxyflavone Analogs Various (e.g., breast, prostate, colon) Promotes cytotoxic activity by targeting protein markers and activating signaling pathways leading to cell death. mdpi.com
2-(4-Fluorophenyl)-N-(3-nitrophenyl) acetamide (B32628) PC3 (prostate), MCF-7 (breast), HL-60 (leukemia) Demonstrated higher cytotoxic effect compared to methoxy-substituted analogs. nih.gov
Quindoline Derivatives (from 2-nitrophenylacetic acid) Not specified Can be treated as enzyme inhibitors and anticancer agents. wikipedia.org

Anti-inflammatory and Analgesic Research

Arylpropionic acid derivatives are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs). orientjchem.org While this compound is an arylacetic acid derivative, the general principles of anti-inflammatory activity associated with this class may be relevant. Research on p-nitrophenyl hydrazones has shown significant anti-inflammatory activity in animal models, suggesting that the nitrophenyl moiety can be a key feature in compounds designed to treat inflammatory conditions. researchgate.net Some of these hydrazones exhibited a slow onset but longer duration of action, making them potentially suitable for chronic inflammatory diseases. researchgate.net

Furthermore, studies on 1-nitro-2-phenylethene (β-nitrostyrene) and its derivatives have revealed anti-inflammatory effects, including the reduction of neutrophil accumulation and the inhibition of key inflammatory signaling pathways like NF-κB and ERK1/2. researchgate.net The anti-inflammatory potential of metal-based complexes incorporating ligands with anti-inflammatory properties has also been noted. mdpi.com

Table 3: Anti-inflammatory and Analgesic Activity of Selected Analog Compounds

Compound/Analog Class Model/Assay Activity/Finding
p-Nitrophenyl hydrazones Carrageenan-induced paw edema in mice Significant, time-dependent anti-inflammatory activity. researchgate.net
1-Nitro-2-phenylethene (NPe) LPS-stimulated human macrophages; mouse pleurisy model Reduced production of TNF-α and inhibited NF-κB and ERK1/2 pathways. researchgate.net

Development of Prodrugs and Bioactive Intermediates

One of the most direct applications of this compound is its use as a bioactive intermediate in organic synthesis. It is commercially available as a linker used in peptide synthesis, where it can react with benzylic alcohols to form stable, yet cleavable, linkages. This property is crucial for creating prodrugs, where a pharmacologically active agent is temporarily modified to improve its physicochemical properties, such as solubility or permeability.

The synthesis of piperazinylalkyl ester prodrugs of 6-methoxy-2-naphthylacetic acid (6-MNA), a nonsteroidal anti-inflammatory drug, demonstrated that such modifications could enhance skin permeation for topical delivery. nih.gov These prodrugs were designed to be stable at the skin's surface pH but readily hydrolyzed by enzymes in the skin to release the active drug. nih.gov Similarly, this compound could serve as a scaffold to create ester or amide prodrugs of various therapeutic agents.

Its role as a linker is particularly significant in the field of antibody-drug conjugates (ADCs). nih.govnih.gov In an ADC, the linker connects a monoclonal antibody to a potent cytotoxic payload. The design of the linker is critical for the ADC's stability in circulation and the efficient release of the payload at the tumor site. nih.govnih.gov The chemical properties of this compound make it a candidate for incorporation into such linker systems.

Furthermore, 2-nitrophenylacetic acid and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds with biological activity. wikipedia.org The reduction of the nitro group to an amine, followed by intramolecular cyclization, is a common strategy for building complex molecular architectures. wikipedia.org

Synthetic Applications and Industrial Relevance of 2 4 Methoxy 3 Nitrophenyl Acetic Acid

Precursor in Pharmaceutical Synthesis

While direct applications of 2-(4-Methoxy-3-nitrophenyl)acetic acid in final drug formulations are not extensively documented, its structural motifs are integral to the synthesis of various pharmaceutically active molecules. Its derivatives serve as crucial intermediates in the development of drugs for a range of therapeutic areas.

Research has shown that related methoxyphenylacetic acid derivatives are valuable in pharmaceutical manufacturing. For instance, p-methoxyphenylacetic acid is a known precursor in the synthesis of Dextromethorphan, a widely used cough suppressant. googleapis.com This highlights the utility of the methoxyphenylacetic acid core in building complex pharmaceutical compounds.

Furthermore, the nitrophenyl moiety is a key feature in many bioactive molecules. For example, nitrocatechol derivatives are central to the structure of Entacapone, a medication used in the management of Parkinson's disease. nih.gov The synthesis of Entacapone has been achieved through precursors such as 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-eneamide and ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate, demonstrating the importance of the 4-methoxy-3-nitrophenyl scaffold in accessing such therapeutic agents. ias.ac.in

In the realm of anticancer research, derivatives of this compound have been employed in the synthesis of novel therapeutic candidates. For example, the compound has been used as a precursor for creating azetidinone analogues of Combretastatin A-4, a potent tubulin-targeting agent. amazonaws.com Specifically, compounds like 3-(4-Fluorophenyl)-4-(4-methoxy-3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one have been synthesized from intermediates derived from 4-methoxy-3-nitrobenzaldehyde, a close relative of the target acid. e-journals.in These studies underscore the potential of this chemical scaffold in the discovery of new anticancer drugs.

The synthesis of various heterocyclic compounds with potential biological activity also utilizes nitrophenylacetic acid derivatives. These derivatives can be transformed into anilines through the reduction of the nitro group, which can then undergo cyclization to form lactams and other heterocyclic systems that are prevalent in many biologically active molecules. nih.gov

Precursor/DerivativeAssociated PharmaceuticalTherapeutic AreaReference
p-Methoxyphenylacetic acidDextromethorphanCough Suppressant googleapis.com
2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-eneamideEntacaponeParkinson's Disease nih.govias.ac.in
Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoateEntacaponeParkinson's Disease ias.ac.in
4-Methoxy-3-nitrobenzaldehyde derivativesCombretastatin A-4 AnaloguesAnticancer amazonaws.come-journals.in

Intermediate in Agrochemical Development

Substituted phenylacetic acids are a well-established class of compounds in the agrochemical industry, particularly as herbicides. While direct evidence of this compound as a commercial agrochemical is limited, its structural analogues and derivatives are subjects of research and development for new crop protection agents.

The broader class of phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), are widely used herbicides that function as synthetic auxins, leading to uncontrolled growth in broadleaf weeds. scielo.br Research into new herbicides often involves modifying these basic structures to enhance efficacy and selectivity. For instance, aryloxyacetic acid derivatives are being designed and synthesized as potential inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a validated target for herbicides. beilstein-journals.orgbeilstein-archives.org

A Chinese patent describes the use of 2-nitro-4-substituted phenylacetic acids in the production of agricultural chemicals, indicating the general utility of this class of compounds in the agrochemical sector. google.com Furthermore, studies on the herbicidal activity of new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives, which share some structural similarities with phenylacetic acids, show that these compounds exhibit good herbicidal activities against various weeds.

In the area of fungicides, research into mandelamides, which can be derived from phenylacetic acids, has led to the development of new anti-oomycetic compounds effective against plant diseases like late blight and downy mildew. While not a direct application of this compound, this demonstrates the potential for its derivatives to be developed into effective fungicides.

Compound Class/DerivativeAgrochemical ApplicationMode of Action (Example)Reference
Phenoxyacetic acids (e.g., 2,4-D, MCPA)HerbicidesSynthetic Auxin scielo.br
Aryloxyacetic acid derivativesHerbicidesHPPD Inhibition beilstein-journals.orgbeilstein-archives.org
2-Nitro-4-substituted phenylacetic acidsGeneral Agrochemicals- google.com

Building Block for Dyes and Polymer Additives

The chemical structure of this compound makes it a potential precursor for the synthesis of dyes and as an additive in polymers. The aromatic ring can serve as a chromophore, and the nitro and carboxylic acid groups provide sites for further chemical modification to create a variety of dyestuffs.

Nitrophenyl derivatives are commonly used as intermediates in the synthesis of dyes. iosrjournals.org For example, a study on the synthesis of intermediates for indigo (B80030) dyes utilized 2-methoxy-5-nitrophenylglycine, an isomer of the subject compound. iosrjournals.org This suggests that this compound could similarly be a valuable starting material for other types of dyes. The synthesis of azo dyes, a large and commercially important class of colorants, often involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The nitro group on this compound can be reduced to an amino group, which can then be diazotized and used in the synthesis of azo dyes. biointerfaceresearch.comnih.gov

In the field of polymer science, functional monomers are often used to impart specific properties to polymers. A study on a related compound, 2-methoxy-4-vinylphenol, which can be derived from lignin, has shown its potential as a biobased monomer precursor for thermoplastics and thermoset polymers. mdpi.comresearchgate.net This compound can be modified to produce derivatives like 2-(2-methoxy-4-vinylphenoxy)acetic acid, which can then be polymerized. mdpi.com While this is not a direct use of this compound, it illustrates the potential for phenylacetic acid derivatives to be functionalized and incorporated into polymer chains as monomers or additives to enhance properties such as adhesion, cross-linking, and stability. specialchem.com

Application AreaRelevant Precursor/DerivativeExample End Product/UseReference
Dye Synthesis2-Methoxy-5-nitrophenylglycine (isomer)Indigo Dye Intermediates iosrjournals.org
Dye SynthesisNitrophenyl derivativesAzo Dyes biointerfaceresearch.comnih.gov
Polymer Science2-Methoxy-4-vinylphenol derivativesThermoplastics and Thermosets mdpi.comresearchgate.net

Role in Functional Materials and Chemical Specialties

The unique combination of functional groups in this compound also suggests its potential use in the development of functional materials and specialty chemicals. The presence of the carboxylic acid, methoxy (B1213986), and nitro groups allows for a wide range of chemical transformations, making it a versatile building block.

The synthesis of complex heterocyclic systems is one area where this compound could be valuable. For example, a study reported the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid through a multicomponent reaction, showcasing the utility of methoxyphenylacetic acid derivatives in creating novel fused-ring systems with potential applications in materials science or as biologically active agents. mdpi.com

The reactivity of the nitro group allows for its conversion into other functional groups, which can then be used to construct more complex molecules. For instance, the synthesis of 2,2-dichloro-N-(4-methoxy-3-nitrophenyl) acetamide (B32628) has been reported, which was then reacted with 1H-benzo[d]1,2,3-triazole to create a new heterocyclic compound. su.edu.ly This demonstrates the role of the 4-methoxy-3-nitrophenyl moiety as a platform for building specialty chemicals with potential applications in various industries.

While specific, large-scale industrial applications of this compound in functional materials are not widely documented, its utility as a starting material in organic synthesis for creating novel molecules with tailored properties is evident from the available research. Its derivatives, such as 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid, are also synthesized and studied for their chemical properties and potential applications. nih.gov

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the utility of any chemical compound is the availability of efficient, scalable, and environmentally benign synthetic methodologies. For 2-(4-Methoxy-3-nitrophenyl)acetic acid, future research must prioritize the development of such routes. Traditional methods for synthesizing substituted phenylacetic acids often involve multi-step processes that may use hazardous reagents or generate significant waste.

Future synthetic strategies should focus on green chemistry principles. This includes the exploration of catalyst-free reactions or the use of novel catalytic systems to improve yield and selectivity. For instance, methods like the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, which yields a related compound, could be adapted. nih.gov Research into one-pot multicomponent reactions (MCRs) could also provide an atom-economical pathway to the target molecule or its derivatives. mdpi.com The use of environmentally benign solvents, such as water, is highly desirable to replace traditional organic solvents. acs.org Investigating enzymatic or chemoenzymatic approaches could also lead to highly selective and sustainable production methods.

Table 1: Potential Synthetic Strategies for Future Investigation

Synthetic Approach Potential Advantages Key Research Challenges
Catalytic Cross-Coupling High efficiency and selectivity in C-C bond formation. Catalyst cost and removal, optimization of reaction conditions.
Phase-Transfer Catalysis Use of inexpensive reagents, mild reaction conditions, scalability. Catalyst stability, management of biphasic solvent systems.
Flow Chemistry Improved safety, precise control over reaction parameters, ease of scaling. Initial equipment cost, potential for clogging with solid byproducts.
Biocatalysis High stereoselectivity and regioselectivity, environmentally friendly. Enzyme stability, substrate scope limitations, cost of enzyme production.

| Multicomponent Reactions | Atom economy, reduced number of synthetic steps, operational simplicity. | Discovery of suitable reaction conditions, control of chemoselectivity. |

In-depth Elucidation of Complex Biological Mechanisms and Off-Target Effects

While the specific biological activities of this compound are yet to be thoroughly investigated, its structural motifs are present in various biologically active molecules. Phenylacetic acid derivatives are known to interact with numerous biological systems. wikipedia.orgnih.gov A critical future endeavor is to systematically screen this compound against a wide array of biological targets, including enzymes, receptors, and ion channels, to identify any potential therapeutic effects.

Should any significant bioactivity be discovered, subsequent research must focus on elucidating the precise mechanism of action. This involves identifying the primary molecular target and understanding the downstream signaling pathways that are modulated. Concurrently, a comprehensive investigation into potential off-target effects is paramount. Many drug candidates fail due to unforeseen interactions with other biological molecules, leading to toxicity. Therefore, advanced proteomic and genomic profiling techniques will be essential to map the full interaction landscape of the compound within a biological system.

Advanced Computational Predictions for Rational Drug Design and Optimization

Computational chemistry and molecular modeling offer powerful tools to accelerate the drug discovery process. For this compound, in silico methods can be employed to predict its physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profile, and potential toxicity. These predictions can guide initial experimental designs and prioritize resources.

Future research should leverage molecular docking simulations to screen the compound against libraries of known protein structures to identify potential binding partners. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies can be initiated once a set of active and inactive analogues is synthesized. This would allow for the development of predictive models that can guide the rational design of new derivatives with improved potency and selectivity. The ultimate goal is to use these computational insights to optimize the lead compound, enhancing its therapeutic properties while minimizing undesirable characteristics.

Table 2: Predicted Physicochemical Properties of this compound

Property Predicted Value Source
Molecular Formula C9H9NO5 PubChem
Molecular Weight 211.17 g/mol PubChem
Monoisotopic Mass 211.04807 Da PubChem uni.lu
XlogP (predicted) 0.8 PubChem uni.lu
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor Count 5 PubChem
Rotatable Bond Count 3 PubChem

| Predicted CCS (Ų) [M-H]⁻ | 143.5 | PubChemLite uni.lu |

Note: These values are computationally predicted and await experimental verification.

Exploration of New Therapeutic Applications and Diagnostic Probes

The structural framework of this compound makes it a versatile scaffold for chemical modification. A significant future direction is the exploration of its potential in a range of therapeutic areas beyond any initial hits. For example, related nitrophenylacetic acid derivatives serve as important intermediates in the synthesis of heterocycles and other complex molecules, some of which possess anticancer or enzyme-inhibiting properties. wikipedia.org Research could focus on creating a library of derivatives of this compound and screening them for activity against various diseases, including cancer, inflammatory disorders, and infectious diseases.

Another innovative avenue is the development of this compound into a diagnostic probe. By conjugating it to a fluorescent dye, a radioisotope, or a magnetic resonance imaging (MRI) contrast agent, it could be transformed into a tool for visualizing specific biological processes or tissues. If the parent molecule is found to bind selectively to a particular biomarker associated with a disease, such a probe could enable early diagnosis and monitoring of disease progression.

Design of Targeted Delivery Systems and Bioconjugates

Should this compound or its optimized derivatives demonstrate therapeutic potential, a major challenge will be ensuring its effective delivery to the site of action. Systemic administration of drugs can lead to widespread distribution, requiring higher doses and increasing the risk of side effects. Future research must therefore focus on the design of targeted drug delivery systems. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-(4-methoxy-3-nitrophenyl)acetic acid, and how can purity be ensured?

The compound is typically synthesized via hydrolysis of its ethyl ester precursor. For example, ethyl 2-(N-(4-methoxy-3-nitrophenyl)sulfamoyl)acetate undergoes hydrolysis under basic or acidic conditions, followed by neutralization to yield the carboxylic acid derivative (84% yield). Key steps include monitoring reaction progress via TLC and purification via recrystallization. Purity is confirmed by melting point analysis (154–156°C), NMR (δ 3.91 ppm for OCH₃, 4.14 ppm for CH₂), and HRMS ([M-H]⁻ at m/z 289.0232) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H NMR : Distinct signals for methoxy (δ 3.91 ppm), methylene (δ 4.14 ppm), and aromatic protons (δ 7.39–7.73 ppm) confirm structural integrity .
  • HRMS : Accurate mass determination ([M-H]⁻ = 289.0232) validates molecular composition (C₉H₁₀N₂O₇S) .
  • Melting Point : A sharp range (154–156°C) indicates high purity .

Q. How can researchers optimize the synthesis of intermediates like 2-(N-(4-methoxy-3-nitrophenyl)sulfamoyl)acetyl chloride?

Chlorination of the parent acid using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane yields the acetyl chloride derivative. Reaction completion is monitored by TLC, and the product is isolated via solvent removal and trituration with hexane/ether (yield: 78%). Critical parameters include moisture-free conditions and stoichiometric control of chlorinating agents .

Advanced Research Questions

Q. What strategies are effective in designing bioactive derivatives of this compound?

The carboxylic acid group enables conjugation with amines or alcohols to form sulfonamide or ester derivatives. For example, coupling with 3,4,5-trimethoxybenzaldehyde via Knoevenagel condensation produces (E)-N-aryl ethenesulfonamides, which exhibit potential anticancer activity. Reaction optimization involves controlling temperature (40–60°C), solvent polarity (DMSO/THF), and catalytic bases (e.g., piperidine) .

Q. How can structural modifications enhance the compound’s stability in biological assays?

  • Esterification : Methyl/ethyl esters improve lipid solubility for cellular uptake.
  • Salt Formation : Hydrochloride salts (e.g., from reaction with HCl gas) enhance aqueous solubility.
  • Protecting Groups : Temporary protection of the nitro or methoxy groups during synthetic steps prevents undesired side reactions .

Q. What analytical approaches resolve contradictions in reaction yields or product purity?

  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) separates byproducts.
  • X-ray Crystallography : Resolves ambiguities in molecular conformation (e.g., bond angles, hydrogen bonding patterns) observed in related acetic acid derivatives .
  • HPLC-MS : Quantifies trace impurities and verifies isotopic patterns for HRMS data validation .

Methodological Challenges and Solutions

Q. How should researchers handle the nitro group’s redox sensitivity during synthetic workflows?

The nitro group is prone to reduction under acidic or reductive conditions. Mitigation strategies include:

  • Using inert atmospheres (N₂/Ar) to prevent unintended reduction.
  • Avoiding strong reducing agents (e.g., LiAlH₄) unless deliberate reduction is intended.
  • Monitoring reaction progress via UV-Vis spectroscopy for nitro-to-amine conversion .

Q. What are best practices for scaling up synthesis without compromising yield?

  • Batch Reactors : Ensure uniform heating/stirring for reactions >10 g scale.
  • Catalyst Recycling : Recover homogeneous catalysts (e.g., BF₃·Et₂O) via distillation.
  • Process Analytical Technology (PAT) : Real-time monitoring using FTIR or Raman spectroscopy maintains reaction consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.